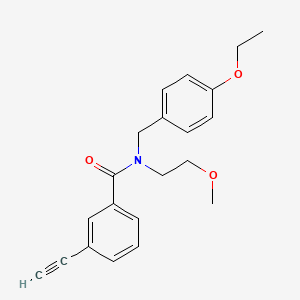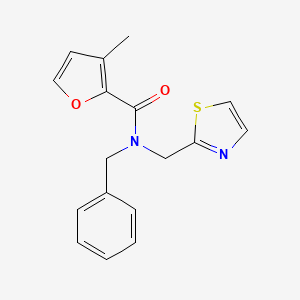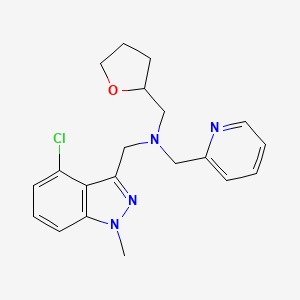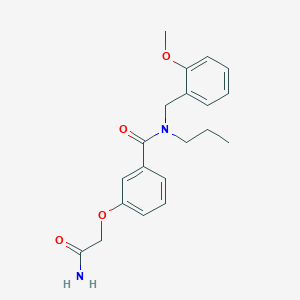![molecular formula C16H28N4 B5905188 N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since its discovery, AM251 has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and blocks the action of endocannabinoids, which are naturally occurring neurotransmitters that bind to the CB1 receptor. By blocking the CB1 receptor, N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the analgesic effects of endocannabinoids, indicating that the endocannabinoid system plays a role in pain regulation. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has also been shown to reduce inflammation in animal models, suggesting that the endocannabinoid system may be involved in the regulation of the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine in scientific research is its high potency and selectivity for the CB1 receptor. This allows researchers to selectively block the CB1 receptor without affecting other receptors in the endocannabinoid system. However, one limitation of using N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine is that it is not a perfect antagonist, and it may have off-target effects at high concentrations.
Future Directions
There are many potential future directions for research involving N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been shown to reduce the rewarding effects of drugs of abuse, suggesting that the endocannabinoid system may be a target for the development of new treatments for addiction. Another area of interest is the potential therapeutic applications of CB1 antagonists in the treatment of obesity and metabolic disorders. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been shown to reduce food intake and body weight in animal models, indicating that CB1 antagonists may be useful for the treatment of obesity.
Synthesis Methods
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-allyl-3-methyl-1H-pyrazole-4-carboxaldehyde with 2-azepanone in the presence of a reducing agent to form the key intermediate. The intermediate is then reacted with N-ethylethylenediamine to yield the final product.
Scientific Research Applications
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine is a potent antagonist of the cannabinoid receptor CB1. It has been used extensively in scientific research to study the physiological and biochemical effects of the endocannabinoid system. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine has been used to investigate the role of the endocannabinoid system in a variety of biological processes, including pain, inflammation, appetite, and addiction.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4/c1-3-9-20-14-16(15(2)18-20)13-17-8-12-19-10-6-4-5-7-11-19/h3,14,17H,1,4-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQMXWBJHGWAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCCN2CCCCCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)

![2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine](/img/structure/B5905147.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine](/img/structure/B5905152.png)

![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)

![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
